1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide
描述
The compound 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide (CAS: 1797187-34-8) is a sulfonamide derivative featuring a 1H-imidazole core linked to a phenyl ring substituted with a 2-oxopiperidinyl group. Its molecular formula is C₁₆H₁₇N₅O₂S (MW: 343.40 g/mol), and its SMILES notation is Cn1cnc(c1)S(=O)(=O)Nc1cccc(c1)c1cnc2n1CCC2 .
属性
IUPAC Name |
1-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-10-14(16-11-18)23(21,22)17-12-5-4-6-13(9-12)19-8-3-2-7-15(19)20/h4-6,9-11,17H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERDSGVAOCTHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
1-Methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of an imidazole ring, a sulfonamide group, and a piperidine derivative, which contribute to its biological activities.
The biological activities of this compound are primarily attributed to its interaction with specific biological targets. The imidazole moiety is known for its role in various pharmacological actions, including:
- Antimicrobial Activity : Imidazole derivatives exhibit significant antibacterial and antifungal properties. Studies have shown that compounds containing the imidazole ring can inhibit the growth of various pathogens by disrupting cellular processes .
- Antitumor Activity : Research indicates that compounds similar to 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide can inhibit tumor cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and growth .
Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study conducted by Jain et al. demonstrated the antimicrobial efficacy of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Antitumor Effects
In a preclinical study, 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide was tested in a mouse xenograft model for its antitumor activity. Results indicated a marked reduction in tumor volume compared to control groups, suggesting that the compound effectively targets cancer cells through modulation of key signaling pathways .
相似化合物的比较
Structural and Functional Group Analysis
Key Compounds for Comparison:
Pyrazole-carboxamide derivatives (e.g., compounds 6c–6f, 9a–9i from ) Core structure: Pyrazole-carboxamide (-CONH-) instead of imidazole-sulfonamide. Substituents: Varied aromatic/heterocyclic groups (e.g., morpholino, piperidinyl, methylphenyl). Example: 3-(Difluoromethyl)-1-methyl-N-(2-(4-methylpiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide (9i) (MW: ~321 g/mol) features a difluoromethyl group and carboxamide linkage .
Sulfonamide analogs (e.g., ) Core structure: Sulfonamide group (-SO₂NH-) but with differing heterocycles (e.g., pyrazole, imidazole). Example: N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS: 1005629-66-2, MW: 381.8 g/mol) contains a chlorophenoxy group and ethylpyrazole .
Imidazole/pyrrole derivatives (e.g., compound 41 from )
- Core structure : Pyrrole-carboxamide with trifluoromethylpyridinyl and imidazole groups.
- Example: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) (MW: 392.2 g/mol) .
Physicochemical Properties
Table 1: Comparative Data
Key Observations:
- Sulfonamide vs.
- Heterocyclic Core : The imidazole ring in the target may offer distinct electronic and steric properties compared to pyrazole or pyrrole cores, affecting metabolic stability and receptor interactions .
- Substituent Effects: The 2-oxopiperidinyl group in the target introduces a polar, hydrogen-bond-accepting moiety absent in analogs with morpholino or methylpiperidinyl groups .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via sulfonamide coupling. React 1-methyl-1H-imidazole-4-sulfonyl chloride with 3-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane). Intermediate purity is confirmed by TLC, and the final product is isolated via precipitation or column chromatography. Key intermediates (e.g., sulfonyl chloride) are characterized using H NMR and LCMS .
- Validation : Confirm sulfonamide bond formation via IR spectroscopy (S=O stretching at ~1350–1150 cm) and H NMR (imidazole proton shifts at δ ~7.5–8.5 ppm) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Techniques :
- NMR Spectroscopy : Assign protons (e.g., imidazole, piperidinone, and aryl groups) using H and C NMR. For example, the methyl group on imidazole appears as a singlet at δ ~3.6 ppm .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and confirm stereochemistry. A typical R-factor <0.05 indicates high reliability .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric assays (IC determination).
- Cellular Activity : Measure cytotoxicity (MTT assay) and antiviral/antiproliferative effects (EC) in relevant cell lines. Reference sulfonamide analogs in Table 1 of antiviral studies for protocol guidance .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for large-scale production?
- Optimization Strategies :
- Reagent Stoichiometry : Adjust sulfonyl chloride to amine ratio (e.g., 1.5:1) to minimize side products .
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to achieve >98% purity. Monitor by UV at 254 nm .
- Scale-Up Challenges : Address solubility issues by switching to polar aprotic solvents (e.g., DMF) and optimizing cooling rates during precipitation .
Q. How do structural modifications (e.g., piperidinone substitution) impact biological activity?
- SAR Approach :
- Piperidinone Ring : Replace 2-oxopiperidin-1-yl with 2-thiopyrrolidin-1-yl to assess hydrogen-bonding effects.
- Sulfonamide Linker : Introduce methyl or trifluoromethyl groups to the phenyl ring for steric/electronic modulation.
- Validation : Compare IC values across analogs using dose-response curves. For example, trifluoromethyl substitution may enhance target binding via hydrophobic interactions .
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Resolution Strategies :
- Orthogonal Assays : Validate in vitro hits with surface plasmon resonance (SPR) for binding affinity and animal models for pharmacokinetics.
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma.
- Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance (p <0.05) across replicates .
Q. What advanced techniques are used to study its interaction with biological targets?
- Techniques :
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution (≤3 Å) to map binding pockets.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of hydrogen bonds (e.g., between sulfonamide and active-site lysine) .
- Synchrotron XRD : Collect high-resolution data (λ = 0.7–1.0 Å) to detect subtle conformational changes in the target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
